molecular formula C10H21N3O B8549215 N-ethyl-N'-3-(1-pyrrolidinyl)propylurea

N-ethyl-N'-3-(1-pyrrolidinyl)propylurea

Cat. No.: B8549215
M. Wt: 199.29 g/mol
InChI Key: SSPYAVLRIVLKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N'-3-(1-pyrrolidinyl)propylurea is a urea derivative characterized by a central urea functional group (-NH-C(=O)-NH-) with an ethyl substituent on one nitrogen and a 3-(1-pyrrolidinyl)propyl chain on the adjacent nitrogen.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

1-ethyl-3-(3-pyrrolidin-1-ylpropyl)urea

InChI

InChI=1S/C10H21N3O/c1-2-11-10(14)12-6-5-9-13-7-3-4-8-13/h2-9H2,1H3,(H2,11,12,14)

InChI Key

SSPYAVLRIVLKGK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NCCCN1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Urea Derivatives

The urea scaffold is highly versatile, with biological and chemical properties heavily influenced by substituents. Key comparisons include:

Compound Substituents Key Properties/Applications Reference
N-ethyl-N'-3-(1-pyrrolidinyl)propylurea Ethyl, 3-(1-pyrrolidinyl)propyl Hypothetical: Enhanced solubility due to pyrrolidine; potential CNS activity
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) Chlorophenyl, methylphenylethyl Herbicide; disrupts plant cell division
Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) Chlorophenyl, cyclopentyl Antifungal agent; inhibits fungal cell wall synthesis
N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxopyrrolidin-1-yl)propyl]urea Chloro-methylphenyl, oxopyrrolidinylpropyl Hypothetical: Increased lipophilicity; possible neuropharmacological use
  • Key Insight : The pyrrolidine/oxopyrrolidine substituent in this compound and related compounds may enhance solubility in polar solvents compared to purely aromatic derivatives (e.g., cumyluron) .

Reactivity and Functionalization

Urea derivatives are often modified for targeted applications:

  • Bioconjugation: N-ethyl-N′-(3-(dimethylamino)propyl) carbodiimide, a related compound, is used to crosslink biomolecules to extracellular vesicles (EVs) via carboxylate activation .
  • Synthetic Flexibility : Pyrrolidine-containing ureas, like those in , are synthesized via nucleophilic substitution or condensation reactions, with spectroscopic characterization (¹³C-NMR, IR) confirming structural integrity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility : Ureas with pyrrolidine groups (e.g., NP8 and NP9 in ) exhibit moderate solubility in organic solvents like trifluoroacetic acid (TFA), suggesting similar behavior for this compound .
  • Stability : The absence of labile groups (e.g., iodides in NP9) implies higher stability under ambient conditions compared to charged derivatives .

Spectroscopic Characterization

  • ¹³C-NMR : Carbonyl carbons in urea derivatives typically resonate at δ 155–165 ppm. Pyrrolidine carbons appear at δ 20–50 ppm, as seen in NP8/NP9 .
  • IR : Urea C=O stretches are observed near 1640–1680 cm⁻¹, while pyrrolidine C-N stretches appear at 1200–1250 cm⁻¹ .

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